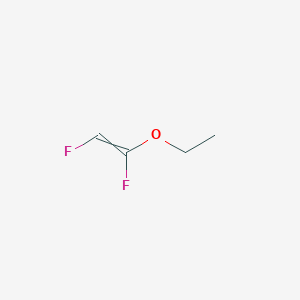![molecular formula C20H42BrNO2 B14306754 N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide CAS No. 112453-51-7](/img/structure/B14306754.png)
N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological membranes and its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide typically involves the reaction of dodecylamine with butyric anhydride to form the intermediate compound. This intermediate is then reacted with 2-bromoethyl butyrate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same chemical reactions but is optimized for large-scale production with enhanced safety measures and environmental controls.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles like hydroxide ions, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Alcohols.
Scientific Research Applications
N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of biological membranes and their interactions with different compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide involves its interaction with biological membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing its permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium chloride
- N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium iodide
Uniqueness
N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide is unique due to its specific bromide ion, which imparts distinct chemical properties compared to its chloride and iodide counterparts. The bromide ion influences the compound’s reactivity and interaction with other molecules, making it suitable for specific applications in research and industry.
Properties
CAS No. |
112453-51-7 |
|---|---|
Molecular Formula |
C20H42BrNO2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-butanoyloxyethyl-dodecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C20H42NO2.BrH/c1-5-7-8-9-10-11-12-13-14-15-17-21(3,4)18-19-23-20(22)16-6-2;/h5-19H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LTLHQIPLNKUUSE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC(=O)CCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


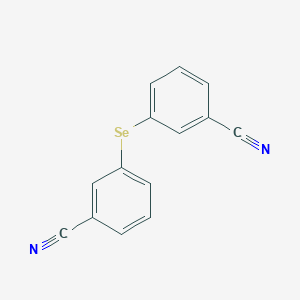
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

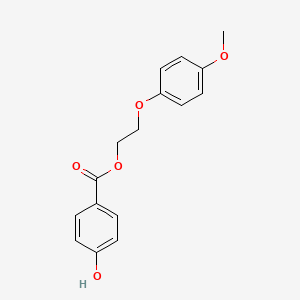
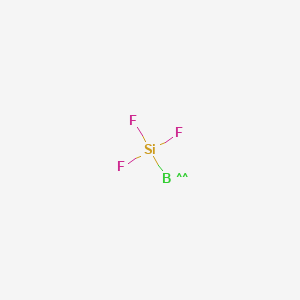

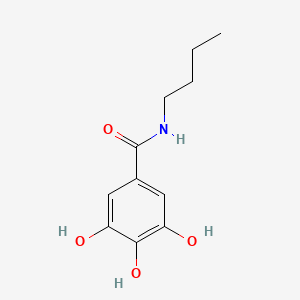
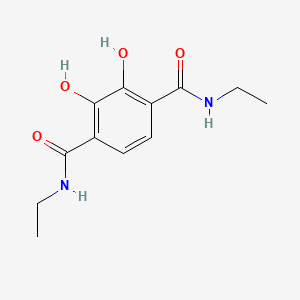
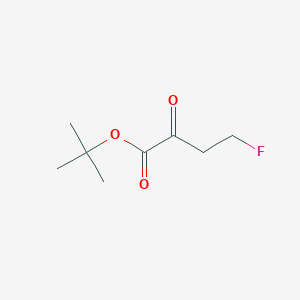

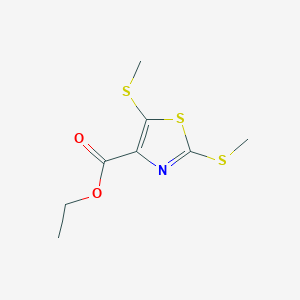
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)

